molecular formula C20H17N3O2S B2568690 N-benzyl-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide CAS No. 1049420-50-9

N-benzyl-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B2568690
CAS No.: 1049420-50-9
M. Wt: 363.44
InChI Key: RGCSIOXMUZWBBF-UHFFFAOYSA-N
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Description

N-benzyl-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a synthetic compound belonging to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a benzyl group, a methoxyphenyl group, and an imidazo[2,1-b][1,3]thiazole core, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of N-benzyl-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazo[2,1-b][1,3]thiazole core: This can be achieved by reacting 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the benzyl group: This step involves the alkylation of the imidazo[2,1-b][1,3]thiazole core with benzyl halides in the presence of a base such as potassium carbonate.

    Attachment of the methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction using 4-methoxyphenyl halides.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate compound with an appropriate amine or ammonia to form the carboxamide group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

N-benzyl-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halides, acids, and bases.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Scientific Research Applications

Comparison with Similar Compounds

Biological Activity

N-benzyl-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a synthetic compound belonging to the imidazo[2,1-b][1,3]thiazole class, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound's molecular formula is C24H19N3O2SC_{24}H_{19}N_3O_2S, indicating the presence of a thiazole ring fused with an imidazole structure. The methoxyphenyl group enhances its lipophilicity and potential biological interactions.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. Research indicates that compounds within the imidazo[2,1-b]thiazole class generally show activity against Gram-positive and Gram-negative bacteria. For instance:

  • In vitro studies have demonstrated that derivatives of imidazo[2,1-b]thiazoles effectively inhibit bacterial growth with Minimum Inhibitory Concentration (MIC) values often in the low micromolar range.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Cytotoxicity Assays : Various derivatives have shown promising results against different cancer cell lines. For example, compounds similar to this compound exhibited IC50 values ranging from 0.59 to 4.2 μM in assays against pancreatic cancer cells and other malignancies .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as focal adhesion kinase (FAK) pathways. Inhibition of FAK has been linked to reduced tumor cell migration and invasion .

Case Studies

  • Pancreatic Cancer Study : A study evaluated imidazo[2,1-b][1,3]thiazole derivatives for their ability to inhibit FAK phosphorylation in pancreatic cancer cells. The results indicated that specific compounds significantly reduced cell viability and migration .
  • Antitumor Activity : Another investigation reported that certain derivatives displayed potent cytotoxic effects against multiple cancer cell lines with IC50 values less than 5 μM. The study highlighted the importance of structural modifications in enhancing biological activity .

Comparative Analysis

Compound IC50 (μM) Target Cell Line Activity Type
This compound0.59 - 4.2Pancreatic CancerAnticancer
Similar Imidazo Derivative A0.75 - 5.0HeLa CellsAnticancer
Similar Imidazo Derivative B0.5 - 3.0L1210 LeukemiaAnticancer

Properties

IUPAC Name

N-benzyl-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-25-16-9-7-15(8-10-16)17-12-23-18(13-26-20(23)22-17)19(24)21-11-14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCSIOXMUZWBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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